Xct790

ERRα Inverse Agonist Transcriptional Activity

Xct790 is indispensable for researchers dissecting the crosstalk between ERRα signaling and mitochondrial bioenergetics. Unlike Cpd29 or diethylstilbestrol, its potent nanomolar mitochondrial uncoupling activity (EC₅₀ ≈ 60 nM) enables direct, head-to-head mechanistic studies to deconvolute transcriptional versus metabolic phenotypes. This dual pharmacology makes it uniquely suited for preclinical cancer models, particularly endometrial cancer, but requires careful experimental design. Procure only high-purity (≥98%) Xct790 for reproducible, publication-ready data.

Molecular Formula C23H13F9N4O3S
Molecular Weight 596.4 g/mol
CAS No. 796844-24-1
Cat. No. B7909957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXct790
CAS796844-24-1
Molecular FormulaC23H13F9N4O3S
Molecular Weight596.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+
InChIKeyHQFNFOOGGLSBBT-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: Xct790 (CAS 796844-24-1) as a Selective ERRα Inverse Agonist


Xct790 (CAS 796844-24-1) is a synthetic thiadiazoleacrylamide that functions as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα), an orphan nuclear receptor implicated in cellular energy metabolism and cancer progression [1]. Its primary recognized activity is the inhibition of ERRα transcriptional activity with an IC₅₀ in the sub-micromolar range, and it is widely used as a chemical probe to dissect ERRα-dependent signaling pathways [2]. Crucially, this compound also possesses a well-documented, ERRα-independent secondary pharmacology as a nanomolar mitochondrial uncoupler, a property that significantly distinguishes it from other ERRα-targeting agents and necessitates careful experimental design [3].

Why Generic Substitution Fails: The Dual Pharmacology of Xct790 (CAS 796844-24-1) Precludes Interchangeability with Other ERRα Modulators


Simply substituting Xct790 with another ERRα inverse agonist or antagonist, such as Cpd29 or HSP1604, is scientifically unsound due to its unique and potent secondary pharmacology. Xct790 is not merely a selective ERRα inhibitor; it is also a potent mitochondrial uncoupler that acts independently of ERRα at concentrations overlapping its on-target activity [1]. This dual mechanism means that experimental outcomes may reflect a combination of ERRα inhibition and direct mitochondrial dysfunction, a confounder absent with more target-specific probes like Cpd29 or the pan-ERR antagonist diethylstilbestrol [2]. The quantitative evidence below establishes the specific, measurable differences that mandate the precise selection of Xct790 for certain research applications and prohibit its use as a simple drop-in replacement for other ERRα modulators.

Quantitative Differentiation Guide: Verifiable Performance Metrics for Xct790 (CAS 796844-24-1)


Differential Potency: Xct790 vs. HSP1604 for ERRα Inhibition in Cell-Based Assays

Xct790 exhibits significantly higher potency in inhibiting ERRα transcriptional activity in cell-based assays compared to the inverse agonist HSP1604. In a luciferase reporter gene assay, Xct790 displays an IC₅₀ of approximately 0.37 µM [1], whereas under similar cell-based conditions, HSP1604 shows an IC₅₀ of 1.47 µM [2]. This represents a roughly fourfold increase in potency for Xct790 in this specific functional context.

ERRα Inverse Agonist Transcriptional Activity IC50 Luciferase Reporter Assay

Defining Selectivity: Xct790's Broad Inactivity Profile Against Nuclear Receptors

Xct790 demonstrates a well-defined selectivity profile, showing no significant antagonist activity on a wide panel of related nuclear receptors at a concentration of 10 µM, which is more than 20-fold above its ERRα IC₅₀. Specifically, it is inactive against ERRγ, ERα, LXRα, LXRβ, FXR, PPARα, PPARδ, PPARγ, Nurr1, RARα, RORα, and RXRα at this concentration . This contrasts with other compounds like diethylstilbestrol, which non-selectively antagonizes all three ERR isoforms [1].

ERRα Selectivity Nuclear Receptors Antagonist Off-target

Unique Secondary Pharmacology: Nanomolar Mitochondrial Uncoupling Distinguishes Xct790 from Other ERRα Probes

A critical and unique property of Xct790 is its potent, ERRα-independent activity as a mitochondrial uncoupler. It increases oxygen consumption rate (OCR) in cells in a manner similar to the classic protonophore FCCP, with an EC₅₀ of approximately 60 nM [1]. This activity occurs at concentrations below its ERRα IC₅₀ and is absent in other ERRα inverse agonists like Cpd29, which has not been reported to possess this uncoupling property [2].

Mitochondrial Uncoupler ERRα-independent Ionophore Cellular Respiration XCT790

Demonstrated In Vivo Efficacy: Xct790 Inhibits Tumor Growth in Xenograft Models

Xct790 has demonstrated statistically significant in vivo anti-tumor activity in a xenograft model of endometrial cancer. Administration of Xct790 (4 mg/kg, intraperitoneally, every 3 days) significantly inhibited tumor growth compared to a vehicle control (p < 0.01) over an 18-day period, without causing a reduction in body weight [1]. This provides a quantitative in vivo efficacy benchmark, contrasting with compounds like SLU-PP-1072, which were derived from Xct790 but modified to eliminate mitochondrial uncoupling and may exhibit different efficacy profiles [2].

In Vivo Xenograft Tumor Growth Endometrial Cancer ERRα

Validated Application Scenarios for Xct790 (CAS 796844-24-1) Based on Comparative Evidence


Dissecting ERRα vs. Mitochondrial Contributions in Cancer Cell Metabolism

Xct790's dual pharmacology as an ERRα inverse agonist and a potent mitochondrial uncoupler makes it a unique tool for investigating the interplay between ERRα signaling and cellular bioenergetics in cancer models. Researchers can compare its effects head-to-head with a purely ERRα-selective antagonist like Cpd29 (which lacks uncoupling activity) to deconvolute the contributions of each mechanism to observed phenotypes such as proliferation, apoptosis, or metabolic flux [1]. This application is directly supported by the evidence of its nanomolar uncoupling activity (EC₅₀ ≈ 60 nM) [2].

Preclinical Efficacy Studies in Endometrial Cancer Xenograft Models

Based on its validated in vivo efficacy, Xct790 is an appropriate tool compound for preclinical studies in endometrial cancer, particularly in ERα-negative, ERRα-positive models. The established dosing regimen (4 mg/kg i.p. every 3 days) and the demonstrated ability to inhibit tumor growth without overt toxicity provide a robust experimental framework [3]. This scenario is most relevant for researchers evaluating the therapeutic potential of targeting ERRα and mitochondrial function in this specific cancer type.

Probing ERRα-Specific Transcriptional Regulation in Cells

For experiments designed to isolate the immediate transcriptional effects of ERRα inhibition, Xct790's high potency (IC₅₀ ≈ 0.37 µM) and defined selectivity profile (inactive against >10 related receptors at 10 µM) make it a suitable choice . Its use is particularly indicated when a strong, rapid inhibition of ERRα activity is required, but results must be interpreted with the caveat of its mitochondrial uncoupling activity, which may become relevant over longer time courses or at higher concentrations [2].

Use as a Positive Control in Mitochondrial Uncoupling Assays

Given its well-characterized activity as a fast-acting proton ionophore similar to FCCP, Xct790 can serve as a potent positive control in assays measuring mitochondrial respiration (e.g., Seahorse XF assays). Its nanomolar potency (EC₅₀ ≈ 60 nM) provides a sensitive benchmark for evaluating other potential uncouplers or for confirming cellular responses to perturbations in mitochondrial membrane potential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xct790

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.